molecular formula C23H23N7O5S3 B375030 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide CAS No. 459154-54-2

4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide

Cat. No. B375030
CAS RN: 459154-54-2
M. Wt: 573.7g/mol
InChI Key: NQMBAAAXLHZJMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C23H23N7O5S3 and its molecular weight is 573.7g/mol. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Carbonic Anhydrase Isoforms

Several studies have highlighted the synthesis and evaluation of compounds bearing the sulfamoyl and thiadiazolyl groups for their inhibitory activity against human carbonic anhydrase (CA) isozymes. These enzymes play crucial roles in various physiological processes, and their inhibitors have potential applications in medical research for the treatment of diseases like glaucoma, epilepsy, and certain types of tumors.

  • Novel Pyrazole-3,4-Dicarboxamides Bearing Sulfamoyl-Thiadiazole Moiety : A series of compounds were synthesized and tested for their inhibitory effects on human cytosolic carbonic anhydrase I and II. Compounds exhibited inhibitory activities with Ki values in the micromolar range, indicating potential as CA inhibitors (Mert et al., 2016).

  • Microwave-Assisted Synthesis of Acridine-Acetazolamide Conjugates : These compounds were investigated as inhibitors of carbonic anhydrases hCA I, II, IV, and VII, showing inhibition in low micromolar and nanomolar ranges. This research underscores the therapeutic potential of sulfamoyl-containing compounds in targeting specific enzyme isoforms (Ulus et al., 2016).

Anticancer and Antimicrobial Applications

Research into sulfamoyl and thiadiazolyl compounds extends into anticancer and antimicrobial applications, demonstrating the versatility of these chemical motifs in developing therapeutic agents.

  • Anticancer Evaluation of Pyrazole Derivatives : Compounds with thiadiazole sulfonamide moieties were synthesized and tested against Ehrlich ascites carcinoma cells, showing significant anticancer activity. This suggests the potential of structurally related compounds in cancer research (El-Gaby et al., 2017).

  • Antibacterial Activity of Novel Bis-1,3,4-Triadiazoles : Derivatives synthesized from terephthalic dihydrazide demonstrated antibacterial activities against various bacterial and fungal strains, highlighting the antimicrobial potential of thiadiazole-containing compounds (Palekar et al., 2009).

properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O5S3/c1-2-21-27-28-23(36-21)29-37(32,33)19-11-7-18(8-12-19)26-22(31)17-5-9-20(10-6-17)38(34,35)30(15-3-13-24)16-4-14-25/h5-12H,2-4,15-16H2,1H3,(H,26,31)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMBAAAXLHZJMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide

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